

Odorinol: A Technical Guide on its Discovery and Biological Activity

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Compound of Interest		
Compound Name:	Odorinol	
Cat. No.:	B044980	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorinol is a naturally occurring aminopyrrolidine-diamide compound first identified and isolated from the leaves and branches of Aglaia odorata Lour., a plant belonging to the Meliaceae family.[1][2] Its discovery was the result of screening natural sources for novel cancer chemopreventive agents.[1] While its name might suggest a connection to the olfactory system, current scientific literature primarily focuses on its potential as an antineoplastic and anti-inflammatory agent.

Chemical Properties

Property	Value
Molecular Formula	C18H24N2O3
Molecular Weight	316.4 g/mol
CAS Number	72755-22-7
Chemical Class	Aminopyrrolidine-diamide

Biological Activity



Odorinol has demonstrated notable biological activity in preclinical studies, particularly in the realms of cancer chemoprevention and anti-inflammatory effects.

Anticancer Activity

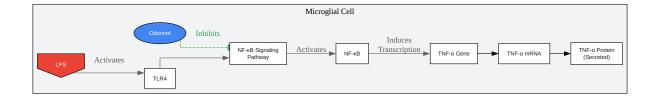
Research has shown that **Odorinol** possesses potent anti-carcinogenic properties.[1] It has been observed to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in mouse models.[1] These studies utilized 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter.[1] The results from these studies indicate that **Odorinol** could be a valuable compound in the development of cancer-preventive therapies.[1]

Anti-inflammatory Effects

In addition to its anticancer potential, **Odorinol** has been shown to exhibit anti-inflammatory properties. A study investigating the chemical constituents of Aglaia odorata leaves found that **Odorinol** was one of the isolated compounds that suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF- α) expression in rat immortalized microglia HAPI cells.[2] This suggests that **Odorinol** may have therapeutic potential in treating inflammatory conditions.

Putative Signaling Pathway: TNF-α Suppression

Based on its observed anti-inflammatory activity, a putative signaling pathway for **Odorinol** involves the inhibition of TNF- α expression. The following diagram illustrates a simplified representation of this proposed mechanism.





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Caption: Putative mechanism of **Odorinol**'s anti-inflammatory action via inhibition of the NF- κ B signaling pathway, leading to reduced TNF- α expression.

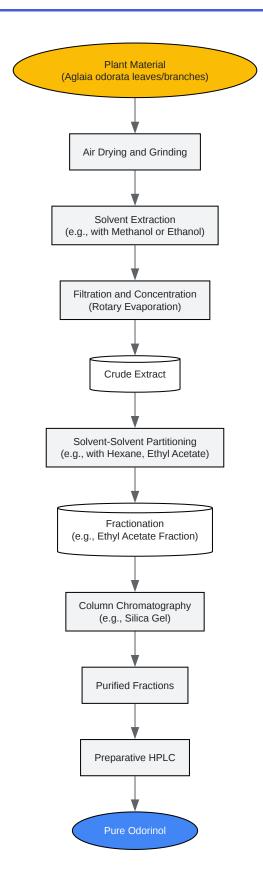
Synthesis of Odorinol

Currently, there is no publicly available scientific literature detailing the total chemical synthesis of **Odorinol**. The compound is obtained through isolation from its natural source, Aglaia odorata.

Experimental Protocols General Protocol for the Isolation of Odorinol

The following is a generalized experimental workflow for the isolation of **Odorinol** from Aglaia odorata, based on common practices for natural product extraction.





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References

- 1. Cancer chemopreventive activity of odorine and odorinol from Aglaia odorata PubMed [pubmed.ncbi.nlm.nih.gov]
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